Taberdivarine I
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Overview
Description
Taberdivarine I is a monoterpene indole alkaloid derived from the plant species Tabernaemontana divaricata, which belongs to the Apocynaceae family. This compound is part of a larger group of naturally occurring alkaloids known for their complex structures and diverse biological activities. Tabernaemontana species are widely distributed in tropical and subtropical regions and have been used in traditional medicine for various treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Taberdivarine I involves several steps, starting with the isolation of precursor compounds from the plant. One common method includes the quaternization of the tertiary nitrogen atom followed by oxidative coupling, ester hydrolysis, and selective decarboxylation . The reaction conditions typically involve the use of methanol as a solvent and specific reagents like methyl iodide for quaternization.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound in larger quantities through optimized reaction conditions and the use of automated synthesis equipment .
Chemical Reactions Analysis
Types of Reactions
Taberdivarine I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with fewer double bonds .
Scientific Research Applications
Taberdivarine I has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Taberdivarine I involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways and inhibiting others. The compound’s molecular targets include various enzymes and receptors involved in cell proliferation and survival .
Comparison with Similar Compounds
Taberdivarine I is unique among similar compounds due to its specific structure and biological activities. Similar compounds include:
Ibogamine: Another monoterpene indole alkaloid with similar structural features but different biological activities.
Voacangine: Known for its psychoactive properties and used in traditional medicine.
Coronaridine: Exhibits different pharmacological effects compared to this compound
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(11S,13E,14S,16S,18R)-13-ethylidene-11-methyl-1-aza-11-azoniapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene-18-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-3-12-11-22(2)9-8-14-13-6-4-5-7-16(13)21-18(14)17(22)10-15(12)19(21)20(23)24/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19+,22-/m0/s1 |
InChI Key |
MBYUFXAXLKULGV-FPJWGWASSA-N |
Isomeric SMILES |
C/C=C\1/C[N@@+]2(CCC3=C4[C@@H]2C[C@@H]1[C@@H](N4C5=CC=CC=C35)C(=O)[O-])C |
Canonical SMILES |
CC=C1C[N+]2(CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)[O-])C |
Origin of Product |
United States |
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